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Cat. No.: B1668419 Get Quote

Cetophenicol: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Cetophenicol, a structural analog of chloramphenicol, is a synthetic compound with potential

antimicrobial properties. This technical guide provides a comprehensive overview of its

chemical structure, physicochemical properties, and insights into its pharmacological

characteristics based on related compounds. Detailed methodologies for the synthesis and

analysis of chloramphenicol analogs are presented to provide a framework for future research

on Cetophenicol. This document aims to serve as a foundational resource for researchers and

professionals involved in the discovery and development of new antimicrobial agents.

Chemical Structure and Identification
Cetophenicol is chemically known as N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-

yl]-2,2-dichloroacetamide.[1] It shares the core 1,3-dihydroxypropan-2-yl]-2,2-

dichloroacetamide structure with chloramphenicol, with the key difference being the substitution

of the p-nitrophenyl group with a p-acetylphenyl group.

Table 1: Chemical Identifiers of Cetophenicol
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Identifier Value

IUPAC Name
N-[(1R,2R)-1-(4-acetylphenyl)-1,3-

dihydroxypropan-2-yl]-2,2-dichloroacetamide[1]

CAS Number 735-52-4

Molecular Formula C₁₃H₁₅Cl₂NO₄[1]

SMILES
CC(=O)C1=CC=C(C=C1)--INVALID-LINK--

NC(=O)C(Cl)Cl)O[1]

InChI

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-

8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-

12,17,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1[1]

Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile. While extensive experimental data for

Cetophenicol is limited, some key properties have been predicted or are available from public

databases.

Table 2: Physicochemical Properties of Cetophenicol

Property Value Source

Molecular Weight 320.16 g/mol PubChem[1]

Melting Point Not available -

Solubility Not available -

pKa Not available -

LogP (predicted) 0.6 PubChem[1]

The predicted LogP value suggests that Cetophenicol has a relatively balanced hydrophilic-

lipophilic character. Further experimental determination of its solubility in various aqueous and
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organic solvents, as well as its acid dissociation constant (pKa), is crucial for understanding its

biopharmaceutical properties.

Pharmacological Properties (Inferred)
Due to the structural similarity to chloramphenicol and thiamphenicol, the pharmacological

properties of Cetophenicol are likely to be comparable.

Mechanism of Action
It is hypothesized that Cetophenicol, like chloramphenicol, acts as a protein synthesis

inhibitor. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby

preventing the formation of peptide bonds.[2] This mechanism of action is characteristic of the

phenicol class of antibiotics.
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Caption: Postulated mechanism of action for Cetophenicol.

Antimicrobial Spectrum
The antimicrobial spectrum of Cetophenicol has not been extensively reported. However,

based on its structural similarity to chloramphenicol, it is expected to exhibit broad-spectrum

activity against a range of Gram-positive and Gram-negative bacteria. To quantify its activity,

the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically

relevant bacteria is necessary.

Therapeutic Use
There is currently no established therapeutic use for Cetophenicol. An early study investigated

its influence on antibody formation in mice, suggesting some immunomodulatory effects.[3]
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Further research is required to explore its potential as an antibacterial agent for therapeutic

applications.

Synthesis and Manufacturing
A detailed, specific synthesis protocol for Cetophenicol is not readily available in the public

domain. However, the synthesis of chloramphenicol and its analogs provides a strong basis for

its preparation. A general approach would likely involve the synthesis of the 1-(4-

acetylphenyl)-2-amino-1,3-propanediol intermediate, followed by dichloroacetylation.

General Synthetic Strategy for Chloramphenicol
Analogs
The synthesis of chloramphenicol analogs often starts from a substituted benzaldehyde, which

undergoes a series of reactions to build the propanediol backbone and introduce the amino

and dichloroacetyl groups.

p-Aminoacetophenone

Diazotization

Substitution with
-CH(OH)CH(NH2)CH2OH

Dichloroacetylation

Cetophenicol
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Caption: A plausible synthetic workflow for Cetophenicol.

Experimental Protocol: Synthesis of a Chloramphenicol
Analog (Example)
The following is a representative protocol for the synthesis of a chloramphenicol analog, which

can be adapted for Cetophenicol. This protocol is for illustrative purposes and would require

optimization.

Step 1: Synthesis of 1-(4-acetylphenyl)-2-nitroethanol. p-Acetylbenzaldehyde is reacted with

nitromethane in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like

methanol. The reaction mixture is stirred at room temperature for several hours.

Step 2: Synthesis of 1-(4-acetylphenyl)-2-nitro-1,3-propanediol. The product from Step 1 is

reacted with formaldehyde in the presence of a base (e.g., calcium hydroxide).

Step 3: Reduction of the nitro group. The nitro group of the propanediol intermediate is

reduced to an amino group using a reducing agent such as hydrogen gas with a palladium

catalyst or sodium borohydride.

Step 4: Dichloroacetylation. The resulting aminopropanediol is then reacted with

dichloroacetyl chloride or methyl dichloroacetate in the presence of a base (e.g.,

triethylamine) to yield the final product, Cetophenicol.

Analytical Methodologies
The analysis of Cetophenicol can be approached using standard analytical techniques

employed for similar pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation, identification, and

quantification of pharmaceutical compounds.

Table 3: Example HPLC Method Parameters for Chloramphenicol Analysis
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Parameter Condition

Column
C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5

µm)

Mobile Phase
Isocratic or gradient mixture of acetonitrile and a

buffer (e.g., phosphate or acetate)

Flow Rate 1.0 mL/min

Detection UV at 270-280 nm

Injection Volume 20 µL

Column Temperature 25-30 °C

Experimental Protocol: HPLC Analysis

Standard Preparation: Prepare a stock solution of Cetophenicol in a suitable solvent (e.g.,

methanol or acetonitrile) and perform serial dilutions to create calibration standards.

Sample Preparation: Dissolve the sample containing Cetophenicol in the mobile phase or a

compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable

baseline is achieved. Inject the standards and samples.

Data Analysis: Identify the Cetophenicol peak based on its retention time compared to the

standard. Quantify the amount of Cetophenicol by constructing a calibration curve from the

peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H

and ¹³C NMR would be essential for confirming the structure of synthesized Cetophenicol.

Expected ¹H NMR Spectral Features:

Aromatic protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the

protons on the p-acetylphenyl ring.
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Propanediol backbone protons: A series of multiplets in the aliphatic region (typically 3-5

ppm) for the CH, CH₂, and OH protons.

Amide proton: A doublet in the region of 7-9 ppm.

Acetyl methyl protons: A singlet around 2.5 ppm.

Dichloroacetyl proton: A singlet around 6-7 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound, further confirming its identity. Electrospray ionization (ESI) coupled with a mass

analyzer (e.g., quadrupole or time-of-flight) would be a suitable technique. The expected

molecular ion peak [M+H]⁺ would be at m/z 320.04.

Conclusion
Cetophenicol presents an interesting scaffold for the development of new antimicrobial

agents, given its structural relationship to the well-established antibiotic chloramphenicol. This

technical guide has summarized the currently available information on its chemical and

physical properties and has provided a framework for its synthesis and analysis based on

established methods for related compounds. Significant further research is required to fully

characterize its physicochemical properties, elucidate its pharmacological profile, and establish

its potential therapeutic utility. The experimental protocols and data presented herein are

intended to serve as a valuable resource for researchers embarking on the further investigation

of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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